

An In-depth Technical Guide to Scopine Methiodide (CAS No. 21662-36-2)

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Compound of Interest		
Compound Name:	Scopine Methiodide	
Cat. No.:	B1145704	Get Quote

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Introduction

Scopine methiodide, also known as N-Methylscopine lodide, is a quaternary ammonium derivative of scopine, a tropane alkaloid.[1] Its chemical structure and properties make it a compound of interest in pharmacological research, particularly in the study of the cholinergic nervous system. This technical guide provides a comprehensive overview of scopine methiodide, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its mechanism of action as a muscarinic receptor antagonist.

Chemical and Physical Properties

Scopine methiodide is a white to off-white crystalline solid. A summary of its key quantitative data is presented in the table below for easy reference.



Property	Value	Reference
CAS Number	21662-36-2	[1]
Molecular Formula	C9H16INO2	[1]
Molecular Weight	297.13 g/mol	[1]
Synonyms	N-Methylscopine Iodide, Methscopolamine Iodide	[1]
Melting Point	Data not available	
Solubility	Data not available	

Synthesis and Purification

The primary method for the synthesis of **scopine methodide** is through the N-methylation of scopine. This reaction involves the quaternization of the tertiary amine in the scopine molecule using an alkylating agent, typically methyl iodide.

Experimental Protocol: Synthesis of Scopine Methiodide

Materials:

- Scopine
- Methyl Iodide (CH3I)
- · Anhydrous acetone
- Anhydrous diethyl ether
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- · Ice bath



- Büchner funnel and flask
- Filter paper

Procedure:

- Dissolve a known quantity of scopine in a minimal amount of anhydrous acetone in a roundbottom flask equipped with a magnetic stirrer.
- Cool the solution in an ice bath.
- Add a stoichiometric excess (typically 1.5 to 2 equivalents) of methyl iodide dropwise to the cooled and stirring solution.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, a white precipitate of scopine methiodide will have formed.
- Cool the flask in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the collected crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
- Dry the purified **scopine methiodide** crystals under vacuum.

Experimental Protocol: Purification by Recrystallization

For higher purity, the synthesized **scopine methiodide** can be recrystallized.

Materials:

- Crude scopine methiodide
- Ethanol



- Diethyl ether
- Erlenmeyer flasks
- Hot plate
- Ice bath
- Büchner funnel and flask
- Filter paper

Procedure:

- Dissolve the crude scopine methiodide in a minimum amount of hot ethanol in an Erlenmeyer flask.
- If any insoluble impurities are present, perform a hot filtration to remove them.
- Allow the clear solution to cool slowly to room temperature to promote the formation of large crystals.
- Once the solution has reached room temperature, place it in an ice bath to further induce crystallization.
- Collect the purified crystals by vacuum filtration.
- · Wash the crystals with a small amount of cold diethyl ether.
- Dry the pure **scopine methiodide** crystals under vacuum.

Spectroscopic Data

Characterization of **scopine methiodide** is typically performed using various spectroscopic techniques. While specific spectra for **scopine methiodide** are not readily available in public databases, the expected spectral characteristics can be inferred from the structure and data on similar compounds. Commercial suppliers of **scopine methiodide** often provide



characterization data including 1H-NMR, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) spectroscopy upon purchase.

Expected Spectroscopic Characteristics:

- ¹H NMR: The spectrum would show characteristic peaks for the tropane skeleton protons, a singlet for the N-methyl group, and an additional singlet for the newly introduced N+-methyl group, which would be deshielded compared to the original N-methyl group.
- ¹³C NMR: The spectrum would display nine distinct carbon signals. The carbon of the new N+-methyl group would appear at a downfield chemical shift.
- IR Spectroscopy: The spectrum would exhibit characteristic absorption bands for O-H stretching (from the hydroxyl group), C-H stretching and bending, C-O stretching, and C-N stretching vibrations.
- Mass Spectrometry: The mass spectrum would show a parent ion corresponding to the cationic portion of the molecule (C9H16NO2+), with a mass of 170.12 Da.

Mechanism of Action: Muscarinic Receptor Antagonism

Scopine methiodide, as a quaternary ammonium derivative of a tropane alkaloid, is expected to act as a muscarinic acetylcholine receptor antagonist. Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.

There are five subtypes of muscarinic receptors (M1-M5), which are coupled to different G-proteins and intracellular signaling pathways. For instance, M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.



As a competitive antagonist, **scopine methiodide** would bind to the same site on the muscarinic receptor as acetylcholine but would not activate it. This blockage prevents acetylcholine from binding and initiating the downstream signaling cascade.

Caption: Inhibition of M1/M3/M5 Muscarinic Receptor Signaling by **Scopine Methiodide**.

Experimental Workflow: Receptor Binding Assay

To experimentally determine the binding affinity of **scopine methiodide** for muscarinic receptors, a competitive radioligand binding assay is commonly employed.

Protocol: Competitive Radioligand Binding Assay

Materials:

- Cell membranes expressing the muscarinic receptor subtype of interest
- Radioligand (e.g., [3H]-N-methylscopolamine)
- **Scopine methiodide** (unlabeled competitor)
- Assay buffer (e.g., phosphate-buffered saline)
- Scintillation vials
- Scintillation cocktail
- Liquid scintillation counter
- Glass fiber filters

Procedure:

- Prepare a series of dilutions of **scopine methiodide**.
- In a set of tubes, incubate the cell membranes with a fixed concentration of the radioligand in the absence (for total binding) or presence of increasing concentrations of scopine methiodide.



- Include a set of tubes with an excess of a known high-affinity muscarinic antagonist (e.g., atropine) to determine non-specific binding.
- Incubate the mixtures at a specific temperature for a time sufficient to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
- Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- Calculate the specific binding at each concentration of scopine methiodide by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
- Determine the IC50 value (the concentration of **scopine methiodide** that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

Scopine methiodide is a valuable tool for researchers in pharmacology and drug development. Its role as a muscarinic receptor antagonist provides a basis for investigating the cholinergic system and its modulation. This guide has provided a detailed overview of its chemical properties, synthesis, and a framework for its biological characterization. Further experimental investigation is required to fully elucidate its specific physicochemical properties and detailed pharmacological profile.



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References

- 1. Comparison of the muscarinic antagonist effects of scopolamine and L-687,306 PMC [pmc.ncbi.nlm.nih.gov]
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